Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperidine ring, a common structure in many pharmacologically active molecules, and a methylsulfonylphenyl group, which can impart unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate are the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins, thereby alleviating inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins and leukotrienes, key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms.
Result of Action
The inhibition of COX-1 and COX-2 enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and associated symptoms, such as pain and fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the methylsulfonylphenyl group. The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors. The methylsulfonylphenyl group is often introduced through a sulfonation reaction, where a phenyl group is treated with a sulfonating agent such as methanesulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the piperidine ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3-(4-(methylsulfonyl)phenyl)propanamido)methyl)piperidine-1-carboxylate: shares similarities with other piperidine derivatives, such as:
Uniqueness
The unique combination of the piperidine ring and the methylsulfonylphenyl group gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 4-[[3-(4-methylsulfonylphenyl)propanoylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-25-18(22)20-11-9-15(10-12-20)13-19-17(21)8-5-14-3-6-16(7-4-14)26(2,23)24/h3-4,6-7,15H,5,8-13H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKZYRNGBMNEQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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